6-Chloropyridazine-3-carboxylic acid dihydrochloride
Description
6-Chloropyridazine-3-carboxylic acid dihydrochloride is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at position 6 and a carboxylic acid group at position 3, with two molecules of hydrochloric acid forming the dihydrochloride salt. This structure enhances its solubility in polar solvents and stability under acidic conditions, making it valuable in pharmaceutical and synthetic chemistry.
Properties
Molecular Formula |
C5H5Cl3N2O2 |
|---|---|
Molecular Weight |
231.46 g/mol |
IUPAC Name |
6-chloropyridazine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C5H3ClN2O2.2ClH/c6-4-2-1-3(5(9)10)7-8-4;;/h1-2H,(H,9,10);2*1H |
InChI Key |
RUDPJXOYNQUKML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine. The process typically includes the following steps:
Oxidation: 3-chloro-6-methylpyridazine is dissolved in concentrated sulfuric acid. Finely powdered potassium dichromate is then added slowly while maintaining the temperature below 50°C.
Isolation: The reaction mixture is poured into ice water, and the resulting precipitate is filtered and washed with water to obtain 6-Chloropyridazine-3-carboxylic acid.
Industrial Production Methods
Industrial production methods for 6-Chloropyridazine-3-carboxylic acid dihydrochloride are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridazine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles (e.g., amines, thiols) and suitable solvents (e.g., ethanol).
Major Products Formed
Esterification: Esters of 6-Chloropyridazine-3-carboxylic acid.
Reduction: 6-Chloropyridazine-3-methanol.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that derivatives of 6-chloropyridazine-3-carboxylic acid can exhibit antimicrobial properties. A study focusing on the synthesis of pyridazine derivatives showed that certain compounds demonstrated significant activity against various strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.
2. Kinase Inhibition
The compound has been investigated as a scaffold for developing kinase inhibitors. A notable study highlighted the optimization of a pyrazolo[1,5-b]pyridazine scaffold for treating human African trypanosomiasis, where the structural features of similar compounds were leveraged to enhance selectivity against specific kinases involved in disease pathology .
3. Inflammatory and Autoimmune Conditions
6-Chloropyridazine-3-carboxylic acid dihydrochloride has been proposed as a small molecule inhibitor for treating inflammatory and autoimmune diseases by targeting the SYK pathway. This application is based on its potential to inhibit antigen-induced infiltration of immune cells, which is critical in conditions like asthma and rheumatoid arthritis .
Agricultural Applications
1. Herbicidal Properties
The compound has shown promise as a herbicide, particularly in controlling barnyardgrass (Echinochloa crus-galli) and yellow nutsedge. Experimental results indicated that formulations containing 6-chloropyridazine-3-carboxylic acid achieved between 71% to 95% control of these weeds, making it a candidate for further development in agricultural herbicides .
Material Science
1. Photocatalytic Degradation
In material science, 6-chloropyridazine-3-carboxylic acid has been studied for its photolytic and photocatalytic degradation properties. This research is important for environmental applications, particularly in the degradation of pollutants under UV light exposure .
Table 1: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Significant activity against pathogens |
| Kinase inhibitors | Optimized for human African trypanosomiasis | |
| Treatment of inflammatory conditions | Targets SYK pathway | |
| Agricultural Science | Herbicide efficacy | 71% - 95% control of specific weeds |
| Material Science | Photocatalytic degradation | Effective under UV light |
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of synthesized derivatives of 6-chloropyridazine-3-carboxylic acid against Gram-positive and Gram-negative bacteria. Results indicated a correlation between structural modifications and increased potency, highlighting its potential as a lead compound in drug discovery.
Case Study 2: Herbicidal Activity
Field trials conducted with formulations containing 6-chloropyridazine-3-carboxylic acid demonstrated effective control over barnyardgrass populations in rice paddies. The trials revealed that the compound could be integrated into existing herbicide programs to enhance weed management strategies.
Mechanism of Action
The mechanism of action of 6-Chloropyridazine-3-carboxylic acid dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an antagonist .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
6-Chloropyridazine-3-carboxylic acid dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is and it has garnered attention for various biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Weight : 158.54 g/mol
- CAS Number : 5096-73-1
- Molecular Structure : Contains a pyridazine ring with a carboxylic acid functional group and a chlorine substituent.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting potential as an antibiotic agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies show that it can induce apoptosis in cancer cell lines, particularly by activating caspases and modulating cellular signaling pathways related to cell survival and proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to reduced viability in microbial and cancer cells.
- Signal Transduction Modulation : It influences pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate effectiveness compared to standard antibiotics.
Case Study 2: Anticancer Potential
In a study involving human cancer cell lines, the compound was shown to reduce cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies revealed that it activates apoptotic pathways, evidenced by increased levels of cleaved PARP and caspase-3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
